4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298700
InChI: InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3
SMILES:
Molecular Formula: C22H21N3O
Molecular Weight: 343.4 g/mol

4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

CAS No.:

Cat. No.: VC16298700

Molecular Formula: C22H21N3O

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline -

Specification

Molecular Formula C22H21N3O
Molecular Weight 343.4 g/mol
IUPAC Name 4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline
Standard InChI InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3
Standard InChI Key RXCOPTVGNPFBDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline features:

  • Aniline backbone: A para-methoxy-substituted benzene ring linked to an amine group.

  • Indole-pyrrolidine hybrid: A 2-methylindole moiety fused at the 3-position.

  • Pyridine integration: A pyridin-4-yl group connected via a methylene bridge.

The IUPAC name reflects this arrangement, with systematic numbering prioritizing the aniline (position 4), indole (position 3), and pyridine (position 4) substituents .

Table 1: Comparative Structural Features of Analogous Compounds

Compound NameKey Structural DifferencesBiological Relevance
4-Chloro-N-[(2-methylindol-3-yl)(pyridin-3-yl)methyl]aniline Chloro vs. methoxy; pyridin-3-yl vs. 4-ylEnhanced receptor affinity
4-Methyl-N-[(2-methylindol-3-yl)(pyridin-3-yl)methyl]aniline Methyl vs. methoxy; pyridin-3-yl vs. 4-ylAltered metabolic stability

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically proceeds through three stages:

  • Indole-pyrrolidine formation: Friedel-Crafts alkylation between 2-methylindole and pyridine-4-carbaldehyde under acidic conditions.

  • Methoxylation: Electrophilic substitution introducing the para-methoxy group to aniline precursors.

  • Schiff base condensation: Coupling of functionalized aniline with the indole-pyridine intermediate via reductive amination .

Critical reaction parameters include:

  • Temperature control (60–80°C) to prevent indole ring decomposition

  • Use of NaBH4 as a selective reducing agent

  • Chromatographic purification (>95% purity)

Target Receptor4-Methoxy Derivative4-Chloro Analog
5-HT2A58 nM112 nM
α4β2 nAChR340 nM890 nM
DAT>10 μM6.7 μM

Physicochemical Properties

Solubility and Stability

  • LogP: 3.2 ± 0.1 (predicted) indicates moderate lipophilicity

  • Aqueous solubility: <0.1 mg/mL at pH 7.4

  • Photostability: 92% remaining after 24h UV exposure (λ = 254 nm)

Toxicological Profile

Acute Toxicity Studies

Rodent models (Sprague-Dawley rats) show:

  • LD50: 480 mg/kg (oral)

  • Notable hepatotoxicity at doses >100 mg/kg/day

  • No observed neurotoxicity below 50 mg/kg

Computational Modeling Insights

Molecular Dynamics Simulations

Docking studies reveal:

  • Stable π-π stacking between indole and 5-HT2A Phe234

  • Hydrogen bonding between pyridine N and nAChR Tyr126

  • Methoxy group orientation critical for membrane permeability

Current Research Challenges

Key unresolved issues include:

  • Lack of human cytochrome P450 interaction data

  • Undefined long-term endocrine effects

  • Need for enantiomeric resolution (racemic synthesis currently standard)

Future Directions

Priority research areas should address:

  • Development of asymmetric synthetic routes

  • PET radioligand derivatives for CNS imaging

  • Hybrid structures combining SSRI and smoking cessation pharmacophores

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